molecular formula C25H30N2O3 B3575234 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B3575234
M. Wt: 406.5 g/mol
InChI Key: SAVKFIMIEUIRHH-UHFFFAOYSA-N
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Description

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-(1-naphthylmethyl)piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Friedel-Crafts alkylation using aluminum chloride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or other central nervous system disorders.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its pharmacological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1-naphthylmethyl)piperazine: Lacks the trimethoxybenzyl group, leading to different pharmacological properties.

    4-(2,4,5-trimethoxybenzyl)piperazine: Lacks the naphthylmethyl group, which may affect its binding affinity and activity.

    Other piperazine derivatives: Compounds like 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) have different substituents, leading to varied effects and applications.

Uniqueness

1-(1-naphthylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both the naphthylmethyl and trimethoxybenzyl groups, which may confer distinct pharmacological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-28-23-16-25(30-3)24(29-2)15-21(23)18-27-13-11-26(12-14-27)17-20-9-6-8-19-7-4-5-10-22(19)20/h4-10,15-16H,11-14,17-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVKFIMIEUIRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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